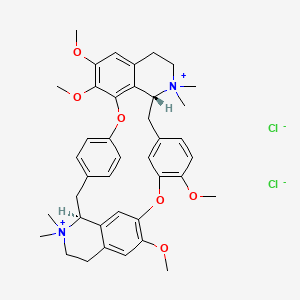

Dimethyltubocurarinium chloride

Description

Historical Trajectories in Neuromuscular Blockade Research

The path to understanding and utilizing neuromuscular blocking agents is paved with centuries of observation, scientific inquiry, and chemical innovation.

Early Discoveries and Investigations of Curariform Agents

The story of neuromuscular blocking agents begins not in a laboratory, but in the rainforests of South America, with the discovery of "ourari" or curare by European explorers in the 15th and 16th centuries. researchgate.netmhmedical.com Indigenous populations used this potent plant-derived substance as an arrow poison for hunting. mhmedical.comwikipedia.org The remarkable property of curare was its ability to induce paralysis without affecting consciousness. aneskey.com Early scientific investigations in the 18th and 19th centuries, notably by figures like Charles-Marie De La Condamine and Charles Waterton, brought crude curare preparations to Europe, allowing for the first systematic studies of its effects. aneskey.com A pivotal moment came in 1846 when Claude Bernard demonstrated that curare's action was localized to the neuromuscular junction, the point of contact between nerve and muscle. researchgate.netaneskey.comnih.gov He observed that in a curarized frog, the nerve could still conduct electrical impulses, and the muscle itself would contract when directly stimulated, concluding that the block in transmission occurred at the junction. aneskey.comijpsjournal.com

Evolution of Scientific Understanding of Neuromuscular Transmission Blockade

The early 20th century witnessed significant strides in understanding the fundamental mechanisms of neuromuscular transmission. The discovery of acetylcholine (B1216132) as a key neurotransmitter was a monumental step. wisdomlib.org Sir Henry Dale and his colleagues were instrumental in demonstrating that acetylcholine is released during nervous stimulation and plays a crucial role in ganglionic transmission and at the neuromuscular junction. wisdomlib.org It was later understood that curare exerts its paralytic effect by blocking the action of acetylcholine at its receptors on the muscle fiber. aneskey.comphysio-pedia.com This competitive antagonism prevents the muscle from depolarizing and contracting in response to a nerve impulse. researchgate.nethowmed.net The groundbreaking work of Dale and Otto Loewi on the chemical transmission of nerve impulses earned them the Nobel Prize in Physiology or Medicine in 1936, solidifying the foundation upon which the pharmacology of neuromuscular blockers is built. wisdomlib.orgresearchgate.netkarger.com

Genesis of Synthetic Neuromuscular Blocking Agents in Research

The isolation of the active alkaloid from curare, d-tubocurarine, in 1942 by Oscar Wintersteiner and James Dutcher, marked a new era in neuromuscular pharmacology. researchgate.netnih.gov This pure compound allowed for more controlled and predictable clinical use. However, the quest for agents with improved properties and fewer side effects spurred the development of synthetic neuromuscular blocking drugs. manchester.ac.ukmedigraphic.com In 1947, Daniel Bovet synthesized gallamine, the first synthetic neuromuscular blocking agent to be used clinically. nih.govnih.gov This was followed by the development of other compounds, including the depolarizing agent suxamethonium, which consists of two acetylcholine molecules linked together. nih.govderangedphysiology.com The understanding of structure-activity relationships, particularly the idea of a specific distance between two quaternary nitrogen groups as proposed by Harold King, guided the synthesis of new molecules. aneskey.com This led to the creation of various synthetic agents, broadly categorized into steroidal and benzylisoquinoline derivatives, each with distinct pharmacological profiles. manchester.ac.ukmedigraphic.com

Nomenclature and Chemical Classification within Pharmacological Paradigms

The precise naming and classification of drugs are fundamental to pharmacology, ensuring clarity and a systematic understanding of their properties and actions.

Synonyms and Accepted Scientific Designations of Dimethyltubocurarinium Chloride

This compound is known by several names in scientific and clinical literature. Its accepted scientific designation is often metocurine (B613844) chloride. iiab.me Other synonyms include dimethyl-d-tubocurarine, dimethylchondrocurarine dichloride, and simply dimethyltubocurarine (B1263204). ebi.ac.uk The International Nonproprietary Name (INN) is this compound. iiab.me These various designations all refer to the same chemical entity, a derivative of tubocurarine (B1210278).

Classification within Non-depolarizing Neuromuscular Blocking Agents

This compound is classified as a non-depolarizing neuromuscular blocking agent. iiab.medrugbank.com This classification is based on its mechanism of action at the neuromuscular junction. Unlike depolarizing agents such as succinylcholine (B1214915), which initially mimic acetylcholine to cause muscle fasciculations before inducing paralysis, non-depolarizing agents act as competitive antagonists at the nicotinic acetylcholine receptors on the motor endplate. nih.govnih.gov They block the binding of acetylcholine, thereby preventing depolarization of the muscle fiber and subsequent contraction. researchgate.nethowmed.net this compound belongs to the benzylisoquinoline class of non-depolarizing blockers, a group that also includes atracurium (B1203153) and cisatracurium (B1209417). mhmedical.comdrugbank.com

Distinctions from Depolarizing Neuromuscular Blocking Agents in Research Contexts

In the study of neuromuscular transmission, the distinction between non-depolarizing agents like this compound and depolarizing agents is fundamental. These two classes of neuromuscular blocking agents (NMBAs) operate through fundamentally different mechanisms, leading to distinct physiological responses that are critical in research settings. differencebetween.comscribd.com

The primary difference lies in their interaction with the nicotinic acetylcholine (ACh) receptors at the motor endplate. differencebetween.com this compound, also known as metocurine, is a non-depolarizing agent that functions as a competitive antagonist. nih.gov It binds to the ACh receptors but does not activate them, thereby preventing acetylcholine from binding and causing depolarization. nih.govdrugbank.com This competitive antagonism results in a flaccid paralysis of the skeletal muscle without initial stimulation. nus.edu.sgdrugbank.com

Conversely, depolarizing neuromuscular blockers act as ACh receptor agonists, much like acetylcholine itself. differencebetween.comscribd.com These agents bind to and activate the ACh receptors, causing a prolonged depolarization of the muscle end-plate. scribd.com This initial depolarization manifests as transient muscle twitching or fasciculations. nus.edu.sg Because these drugs are not rapidly hydrolyzed by acetylcholinesterase like ACh, the membrane remains depolarized and unresponsive to further stimulation, leading to paralysis. scribd.comnih.gov This is known as a Phase I block. scribd.com

A significant point of differentiation in research is the response to acetylcholinesterase inhibitors (e.g., neostigmine). For non-depolarizing agents like dimethyltubocurarinium, acetylcholinesterase inhibitors increase the amount of ACh in the synaptic cleft. This increased concentration of ACh can then outcompete the antagonist drug, effectively reversing the neuromuscular block. nih.govnus.edu.sg In contrast, administering an acetylcholinesterase inhibitor during a Phase I block from a depolarizing agent will potentiate the block, as it increases the levels of the agonist (ACh) and further prolongs depolarization. nih.govwikipedia.org

Another key distinction observed in research involves the response to tetanic nerve stimulation. Non-depolarizing blocks, such as those produced by dimethyltubocurarinium, are characterized by "tetanic fade," where the muscle's response progressively weakens during a sustained train of nerve impulses. nih.gov Depolarizing agents typically produce a more constant, though diminished, response without this fade during a Phase I block. wikipedia.org However, with prolonged or repeated administration, a depolarizing block can transition into a "Phase II block," which clinically resembles the block produced by non-depolarizing agents, including the presence of tetanic fade. scribd.com

Research models involving altered receptor populations also highlight the differences. Conditions with an "up-regulation" or increase in the number of ACh receptors, such as in denervation injuries, show a resistance to non-depolarizing blockers (as more receptors must be blocked) but an exaggerated response to depolarizing agents. scribd.com Conversely, in conditions with fewer ACh receptors, such as myasthenia gravis, there is an increased sensitivity to non-depolarizing agents and a resistance to depolarizing ones. scribd.com

These contrasting mechanisms and responses are crucial for interpreting experimental results in pharmacology and physiology, allowing researchers to probe the function and pathology of the neuromuscular junction with precision.

Interactive Data Table: Key Distinctions in Research Contexts

| Feature | Non-Depolarizing Agents (e.g., Dimethyltubocurarinium) | Depolarizing Agents (e.g., Succinylcholine) |

| Mechanism of Action | Competitive antagonist of ACh receptors differencebetween.comnih.gov | Agonist of ACh receptors differencebetween.comscribd.com |

| Initial Muscle Effect | Progressive flaccid paralysis nus.edu.sg | Transient fasciculations followed by paralysis nus.edu.sg |

| Effect of AChE Inhibitors | Reversal of neuromuscular block nus.edu.sgnih.gov | Potentiation of Phase I block nih.govwikipedia.org |

| Response to Tetanic Stim. | Tetanic fade nih.gov | No fade (Phase I); fade may appear in Phase II scribd.comwikipedia.org |

| Receptor Up-Regulation | Resistance to blockade scribd.com | Exaggerated response (hyperkalemia risk) scribd.com |

| Receptor Down-Regulation | Increased sensitivity scribd.com | Resistance to blockade scribd.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33335-58-9 |

|---|---|

Molecular Formula |

C40H48Cl2N2O6 |

Molecular Weight |

723.7 g/mol |

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride |

InChI |

InChI=1S/C40H48N2O6.2ClH/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1 |

InChI Key |

IRPSJVWFSWAZSZ-OIUSMDOTSA-L |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[Cl-].[Cl-] |

Related CAS |

5152-30-7 (Parent) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Dimethyltubocurarinium Chloride

Receptor Binding Kinetics and Thermodynamics

The interaction of dimethyltubocurarinium chloride with nAChRs is a dynamic process characterized by specific binding kinetics and thermodynamic properties. These factors govern the onset, intensity, and duration of its neuromuscular blocking effect.

Characterization of Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor. nih.govderangedphysiology.comhumanitas.net This means it binds to the same sites as the endogenous agonist, acetylcholine, on the postsynaptic membrane without activating the receptor. nih.govjocpr.comdrugbank.com By occupying these binding sites, it prevents acetylcholine from binding and depolarizing the motor endplate. nih.govdrugbank.com This competitive antagonism is a reversible process, characterized by the continuous association and dissociation of the antagonist from the receptor. drugbank.com

The competitive nature of this interaction has been demonstrated in studies where metocurine (B613844) was shown to shift the apparent half-maximal inhibitory concentration (IC₅₀) of another competitive antagonist, (+)-tubocurarine, in a manner consistent with complete competitive antagonism at the same binding sites. nih.govnih.gov For a neuromuscular blockade to be effective, a significant percentage of the nAChRs, estimated to be around 70-80%, must be occupied by the antagonist. jocpr.com At this level of receptor occupancy, the end-plate potentials are diminished to a point where they fail to reach the threshold required to trigger a muscle fiber action potential. jocpr.com

Association and Dissociation Dynamics at Postsynaptic Receptors

The dynamic nature of dimethyltubocurarinium's interaction with postsynaptic receptors is defined by its association and dissociation rate constants. The binding of competitive antagonists to nAChRs is a dynamic process involving repeated association and dissociation events. openanesthesia.org

Studies on related compounds like (+)-tubocurarine have shown that the recovery from inhibition follows an exponential time course, which is indicative of the dissociation rate. nih.gov Research on embryonic mouse muscle nAChRs has determined specific association (l_on) and dissociation (l_off) rates for antagonists like (+)-tubocurarine and pancuronium (B99182). nih.gov For (+)-tubocurarine, the association rate was measured at 1.2 x 10⁸ M⁻¹s⁻¹ and the dissociation rate at 5.9 s⁻¹. nih.govresearchgate.net The higher affinity of pancuronium was attributed to both a faster association rate and a slower dissociation rate compared to (+)-tubocurarine. nih.gov

The dissociation of metocurine from the receptors has been observed to occur on a millisecond timescale, which can affect the characteristics of acetylcholine-activated currents. nih.gov Furthermore, d-tubocurarine has been shown to bind non-equivalently to the two different agonist binding sites on the Torpedo nAChR, suggesting distinct association and dissociation dynamics at each site. nih.gov It is also suggested that tubocurarine (B1210278) molecules may bind repeatedly to several receptors before diffusing out of the synaptic cleft, a process that slows the macroscopic kinetics of inhibition compared to the molecular binding rates. nih.gov

Analysis of Binding Affinity and Equilibrium Constants (e.g., Ki Values)

The strength of the interaction between dimethyltubocurarinium and the nAChR is quantified by its binding affinity, commonly expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). malvernpanalytical.com A lower Kd or Ki value signifies a higher binding affinity. malvernpanalytical.com This affinity is the result of various non-covalent intermolecular forces, including hydrogen bonding and electrostatic interactions. malvernpanalytical.com

d-Tubocurarine, a closely related compound, exhibits non-equivalent binding to the two agonist sites on the Torpedo nAChR, with a high-affinity site having a Kd of approximately 30 nM and a low-affinity site with a Kd of 8 µM. nih.gov Studies on the embryonic mouse muscle nAChR have reported an IC₅₀ value of 41 nM for (+)-tubocurarine. nih.govresearchgate.net The binding affinity of these competitive antagonists is also influenced by temperature. An increase in temperature from 25°C to 37°C was found to decrease the equilibrium binding affinity of (+)-tubocurarine, pancuronium, and cisatracurium (B1209417) by a factor of 1.7 to 1.9, indicating that the binding is an enthalpy-driven process. nih.gov The inhibition constant (Ki) for d-tubocurarine's interaction with the ionic channel sites of the nAChR has been measured at 10 µM at 37°C and 100 µM at 22°C. nih.gov

The following table summarizes key binding affinity data for tubocurarine derivatives at nicotinic acetylcholine receptors.

| Compound | Receptor/Preparation | Parameter | Value |

| d-Tubocurarine | Torpedo nAChR (High-affinity site) | Kd | 30 nM nih.gov |

| d-Tubocurarine | Torpedo nAChR (Low-affinity site) | Kd | 8 µM nih.gov |

| (+)-Tubocurarine | Embryonic mouse muscle nAChR | IC₅₀ | 41 nM nih.govresearchgate.net |

| d-Tubocurarine | Torpedo nAChR ionic channel | Ki | 10 µM (at 37°C) nih.gov |

| d-Tubocurarine | Torpedo nAChR ionic channel | Ki | 100 µM (at 22°C) nih.gov |

Interaction with Nicotinic Acetylcholine Receptor Subunits

The nicotinic acetylcholine receptor is a pentameric protein complex composed of different subunits. openanesthesia.org The muscle-type nAChR in adult mammals is typically composed of two α subunits, and one each of β, δ, and ε subunits. openanesthesia.org The two acetylcholine binding sites are not identical and are located at the interfaces between different subunits. nih.gov

Investigations into Specific Alpha-Subunit Interactions

The α-subunits are crucial for the binding of acetylcholine and competitive antagonists like dimethyltubocurarinium. Photoaffinity labeling studies using d-[³H]tubocurarine have shown covalent incorporation into the α, γ, and δ subunits. nih.gov The labeling of the α-subunit was biphasic, which is consistent with its involvement in both the high- and low-affinity binding sites. nih.gov

More detailed investigations have identified specific amino acid residues within the α-subunit that are critical for antagonist binding. Within a significant portion of the α-subunit, αTyr-190 was identified as the primary site of photoincorporation for d-tubocurarine, with αCys-192 and αTyr-198 being labeled to a lesser extent. nih.gov Further research has highlighted the importance of αTyr-198 in stabilizing the binding of dimethyl-d-tubocurarine through aromatic-quaternary ammonium (B1175870) interactions. nih.gov This suggests a direct interaction between the antagonist and this specific tyrosine residue on the α-subunit. nih.gov

Role of Other Subunits (e.g., Gamma, Delta, Epsilon) in Receptor Binding

The non-α subunits play a critical role in creating the distinct properties of the two acetylcholine binding sites. The high-affinity binding site for d-tubocurarine is located at the interface between an α-subunit and a γ-subunit (α-γ site), while the low-affinity site is at the interface of an α-subunit and a δ-subunit (α-δ site). nih.govresearchgate.net Photoaffinity labeling experiments have confirmed that the γ and δ subunits directly contribute to the formation of the acetylcholine binding sites. nih.gov

Specific amino acid residues on these subunits have been identified as key interaction points. On the γ-subunit, γTrp-55 is a site of d-tubocurarine photoincorporation, and on the δ-subunit, the homologous residue is δTrp-57. nih.gov Furthermore, studies with dimethyl-d-tubocurarine have shown that Tyr-117 on the γ-subunit is essential for stabilizing the antagonist's binding. nih.gov It is proposed that bis-quaternary antagonists like dimethyl-d-tubocurarine physically bridge the interface between the α and γ subunits, fitting into a pocket lined by key tyrosine residues from both subunits (αTyr-198 and γTyr-117). nih.gov In the adult mouse nAChR, which contains an ε-subunit instead of a fetal γ-subunit, antagonists show selectivity for either the α-ε or α-δ subunit interfaces. nih.gov

The table below details the identified interaction sites for tubocurarine derivatives on the nAChR subunits.

| Compound | Subunit | Amino Acid Residue(s) | Role in Binding |

| d-Tubocurarine | α | Tyr-190, Cys-192, Tyr-198 | Primary and secondary sites of photoincorporation nih.gov |

| Dimethyl-d-tubocurarine | α | Tyr-198 | Stabilizes binding through aromatic-quaternary interactions nih.gov |

| d-Tubocurarine | γ | Trp-55 | Site of photoincorporation nih.gov |

| Dimethyl-d-tubocurarine | γ | Tyr-117 | Stabilizes binding, forming a pocket with αTyr-198 nih.gov |

| d-Tubocurarine | δ | Trp-57 | Site of photoincorporation nih.gov |

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR). ontosight.aied.ac.uk It binds to the receptor, thereby blocking the action of the endogenous neurotransmitter, acetylcholine, which is necessary for muscle contraction. ontosight.ai This blockade leads to muscle relaxation. ontosight.ai

Initially, it was believed that this compound simply competed with acetylcholine for its binding site, stabilizing the receptor in a resting-like state. nih.gov However, subsequent research, including affinity labeling and functional studies, revealed a more complex mechanism. It was discovered that this compound can induce and enhance agonist-induced desensitization of the receptor. nih.gov

Structurally, the nAChR is understood to exist in multiple interconvertible conformations: a resting state, an open channel state, and several desensitized states. nih.gov this compound has been shown to stabilize the receptor in a desensitized-like conformation, even in the absence of an agonist. nih.gov This finding highlights its role as an allosteric modulator, a substance that regulates the transitions between these conformational states by binding to a site topographically distinct from the acetylcholine binding site. nih.govnih.gov

Further studies have indicated that this compound's interaction with the nAChR is not limited to the acetylcholine binding site. It also interacts with the ionic channel sites of the receptor in both its closed and open conformations, suggesting a multifaceted mechanism of action. nih.gov This interaction with the ion channel itself further underscores its allosteric modulatory effects.

Receptor protection assays have also been employed to differentiate nAChR subpopulations. In these studies, the presence of tubocurarine during alkylation by bromoacetylcholine protected a population of nicotinic receptors from irreversible blockade. nih.gov This protection allowed for the characterization of distinct receptor subtypes based on their sensitivity to tubocurarine. nih.gov

| Parameter | Description | Reference |

| Binding Site | Primarily the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. | ontosight.aied.ac.uk |

| Primary Action | Competitive antagonist of acetylcholine. | ontosight.aied.ac.uk |

| Conformational Effect | Stabilizes the nAChR in a desensitized-like state. | nih.gov |

| Allosteric Interaction | Interacts with both the acetylcholine receptor sites and the ionic channel sites. | nih.gov |

Electrophysiological Characterization of Receptor Blockade

The binding of this compound to the nAChR results in distinct and measurable changes in the electrophysiological properties of the neuromuscular junction.

A key aspect of this compound's mechanism is its effect on the properties of the ion channel associated with the nAChR. Electrophysiological studies have demonstrated that while the compound reduces the mean lifetime of the open channel, it does not alter the channel's conductance. nih.gov This means that when the channel does open, the rate of ion flow through it remains unchanged, but the duration for which it stays open is shortened.

Furthermore, this compound reduces the frequency with which acetylcholine successfully opens the receptor channel. nih.gov This effect is akin to lowering the concentration of acetylcholine at the synaptic cleft. nih.gov The time constant of the endplate current decay is also decreased in the presence of this compound. nih.gov

| Electrophysiological Parameter | Effect of this compound | Reference |

| Ion Channel Conductance | No effect. | nih.gov |

| Ion Channel Lifetime | Reduced. | nih.gov |

| Channel Opening Frequency | Reduced. | nih.gov |

| Endplate Current Decay Time | Decreased. | nih.gov |

The binding of acetylcholine to nAChRs generates an endplate potential (EPP), and the summation of many such events leads to an endplate current (EPC). mdpi.com this compound significantly modulates these electrical events.

The peak amplitude of the EPC is depressed by this compound in a voltage-dependent manner. nih.gov During repetitive nerve stimulation, the compound accelerates the decline of EPC amplitude, a phenomenon known as rundown. nih.gov Interestingly, this effect on rundown is not accompanied by a significant change in the decay time constant of the EPC, suggesting that direct blockade of the open ion channel is not the primary cause. nih.gov

The quantal content of the EPP, which represents the number of acetylcholine vesicles released per nerve impulse, is also affected. mdpi.com Studies have shown that this compound can decrease the quantal content of EPPs. nih.gov During trains of nerve stimulation, the quantal content of the EPC in the later, plateau phase is reduced, indicating an impairment of transmitter mobilization. nih.gov However, the quantal content of the first EPC in a train is not significantly affected, suggesting the initial release of neurotransmitter is not the primary target. nih.gov

The resistance of different muscle types to this compound can be partly explained by differences in their neuromuscular junctions. For instance, the diaphragm is more resistant than peripheral muscles, which corresponds to a higher mean quantal content of endplate potentials and a greater number of nAChR binding sites. nih.gov

| Parameter | Finding | Muscle Type | Reference |

| Effective Concentration for 50% Twitch Reduction | 1.82 µM | Hemidiaphragm | nih.gov |

| Effective Concentration for 50% Twitch Reduction | 0.26 µM | Extensor Digitorum Longus (EDL) | nih.gov |

| Mean Quantal Content of EPPs | 0.57 | Hemidiaphragm | nih.gov |

| Mean Quantal Content of EPPs | 0.14 | Extensor Digitorum Longus (EDL) | nih.gov |

| nAChR Binding Sites | 1.15 fmol/mg | Diaphragm | nih.gov |

| nAChR Binding Sites | 0.55 fmol/mg | Extensor Digitorum Longus (EDL) | nih.gov |

Receptor desensitization, a process where a receptor becomes less responsive to a continuous or repeated stimulus, is a key feature of this compound's action. nih.gov As mentioned earlier, it was a surprising discovery that this antagonist could induce and enhance desensitization. nih.gov

This compound stabilizes a desensitized conformation of the nAChR. nih.gov This is a crucial aspect of its allosteric modulation. The process of desensitization is intrinsically linked to a conformational change in the receptor, which also leads to an increased affinity for its agonist. nih.gov The kinetics of nAChR desensitization can be complex, often exhibiting both fast and slow components. nih.gov By locking the receptor in a desensitized state, this compound effectively prevents it from being activated by acetylcholine, thus contributing to the neuromuscular block.

Structure Activity Relationships Sar of Dimethyltubocurarinium Chloride and Analogs

Molecular Architecture and Pharmacophoric Features

The key pharmacophoric elements of dimethyltubocurarinium chloride include its rigid bis-benzylisoquinoline framework, two strategically positioned quaternary ammonium (B1175870) centers, and the specific nature of the bridging structure that connects the molecular halves.

This compound is built upon a bis-benzylisoquinoline alkaloid scaffold. wikipedia.org This rigid, bulky ring system serves as the foundational structure, orienting the critical functional groups in a precise spatial arrangement for receptor binding. Modifications to this core structure have been shown to significantly alter pharmacological activity.

Research on d-tubocurarine analogs demonstrates that substitutions on the benzylisoquinoline rings can modulate binding affinity and selectivity for the two acetylcholine (B1216132) (ACh) binding sites on the Torpedo nicotinic acetylcholine receptor. For instance, the methylation of the phenolic hydroxyl groups to form metocurine (B613844) (a trimethylated derivative) reduces the affinity ratio between the high- and low-affinity ACh binding sites. nih.gov Further studies show that substituting the 13'-position with bromine or iodine can also affect affinity at both sites, leading to an increase in site selectivity. nih.gov These findings underscore the importance of the benzylisoquinoline moiety not just as a scaffold, but as an active participant in the molecular recognition process at the receptor. The ring systems, including the specific substitution patterns, are crucial for discriminating between the two ACh binding sites. nih.gov

A defining feature of this compound and related curariform drugs is the presence of two cationic nitrogen centers. In dimethyltubocurarinium, both nitrogens are quaternized, a key modification from its parent compound, d-tubocurarine, which possesses one quaternary and one tertiary amine. wikipedia.org These positively charged quaternary ammonium groups are considered essential for high-affinity binding, as they are thought to mimic the quaternary amine of the endogenous agonist, acetylcholine, allowing the molecule to interact with the anionic subsite within the nAChR binding pocket. wikipedia.org

The nature of these nitrogen centers has a profound impact on receptor interaction. Studies comparing bis-tertiary ammonium analogs with their quaternary ammonium counterparts revealed that the tertiary forms bind to the noncompetitive antagonist site of the AChR with a 100-fold higher affinity. nih.gov This suggests that while the quaternary centers are critical for competitive antagonism at the ACh binding site, the charge state of the nitrogen atoms dictates the mode and location of receptor interaction. The spatial separation between the two cationic heads is another critical determinant of potency for neuromuscular blockers.

| Analog Type | Primary Binding Site | Relative Affinity |

|---|---|---|

| Bis-quaternary ammonium (e.g., Dimethyltubocurarinium) | Nicotinic ACh Receptor (Competitive Site) | High |

| Bis-tertiary ammonium | Nicotinic ACh Receptor (Noncompetitive Site) | 100-fold higher than quaternary analogs at this site nih.gov |

The two benzylisoquinoline moieties of dimethyltubocurarinium are linked by a macrocyclic structure composed of two ether bridges. This bridging structure imparts a significant degree of rigidity and constrains the distance between the two quaternary nitrogen atoms. This "internitrogen" distance is a well-established critical factor for potent neuromuscular blockade. The optimal distance allows the molecule to effectively span and bind to the two anionic sites on the alpha subunits of the nAChR.

The specific conformation enforced by the ether bridges in the dimethyltubocurarinium macrocycle ensures a relatively fixed spatial relationship between the cationic centers. This pre-organization reduces the entropic penalty upon binding to the receptor, contributing to its high affinity. The rigidity of the bridge prevents the molecule from adopting non-productive conformations, thereby enhancing its potency as a receptor antagonist.

Stereochemical Determinants of Pharmacological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs like this compound. nih.gov Because biological receptors are themselves chiral, they can differentiate between stereoisomers, often resulting in significant differences in binding affinity and pharmacological effect. researchgate.net

Dimethyltubocurarinium is derived from the naturally occurring (+)-tubocurarine, which has a specific stereochemical configuration at its chiral centers. The spatial arrangement of its atoms is crucial for its interaction with the nAChR. Studies on stereoisomers of d-tubocurare have shown that they exhibit a decreased affinity for the high-affinity ACh binding site on the receptor. nih.gov This indicates that the natural (d- or +) configuration is optimal for high-affinity recognition at this specific site.

The enantiomer (the non-superimposable mirror image) and other diastereomers of d-tubocurarine are less effective at blocking the receptor. This stereoselectivity highlights the precise three-point attachment required for optimal ligand-receptor interaction. The less active isomer is often referred to as the "distomer," while the more active one is the "eutomer." In this case, (+)-tubocurarine and its derivatives represent the eutomers for nAChR antagonism.

| Isomer | Receptor Site | Binding Affinity Compared to d-tubocurarine |

|---|---|---|

| d-tubocurarine (natural isomer) | High-affinity ACh site | Reference High Affinity |

| l-tubocurarine (stereoisomer) | High-affinity ACh site | Decreased nih.gov |

The conformation of this compound upon binding to the nAChR is a key determinant of its antagonist activity. Molecular modeling and site-directed mutagenesis studies have provided insights into its binding orientation. Research on d-tubocurarine shows that specific functional groups interact with particular amino acid residues within the receptor's binding pocket. nih.gov

Ligand Modification and Mutagenesis Studies

The intricate relationship between the structure of this compound and its activity at the nicotinic acetylcholine receptor (nAChR) has been extensively investigated through ligand modification, site-directed mutagenesis, and computational modeling. These studies have been pivotal in delineating the specific molecular interactions that govern the binding of this antagonist to its receptor target.

Site-Directed Mutagenesis of Nicotinic Acetylcholine Receptor Binding Sites

Site-directed mutagenesis has been an invaluable tool for identifying the key amino acid residues within the nAChR binding pocket that interact with dimethyltubocurarinium and its analogs, such as d-tubocurarine (dTC). The nAChR is a pentameric ligand-gated ion channel, and its binding sites are located at the interfaces between subunits. For the muscle-type nAChR, these sites are at the α-γ and α-δ subunit interfaces. nih.gov

Research has focused on mutating specific amino acids in these interfacial regions to observe the resultant changes in antagonist affinity. A significant finding from these studies is the importance of aromatic residues, which contribute to cation-π interactions with the quaternary ammonium groups of the ligand.

One key study utilized ligand modification and receptor site-directed mutagenesis to examine the binding of d-tubocurarine to the muscle-type nAChR. nih.govresearchgate.net By creating mutations at various positions in the γ-subunit, researchers identified residue γTyr-117 as being in close proximity to the bound antagonist. nih.govresearchgate.net Double mutant cycle analysis, a technique used to measure the interaction energy between two residues, revealed apparent interactions between γTyr-117 and both the tertiary nitrogen (2-N) and the 13'-position of dTC. nih.govresearchgate.net This suggests that γTyr-117 is a critical determinant for the orientation and affinity of dTC within the binding site. nih.gov

Interestingly, the data also indicated that a cation-π electron stabilization of the tertiary nitrogen is not an absolute requirement for high-affinity binding. nih.govresearchgate.net Further investigation into the interaction between the 13'-position of dTC and γTyr-117 suggested it might be mediated by allosteric changes in either the ligand or the receptor, rather than a direct electrostatic interaction. nih.gov

The table below summarizes the effects of specific mutations on d-tubocurarine binding, as determined by competition against the initial rate of ¹²⁵I-α-bungarotoxin binding.

| Receptor Mutation | Subunit Location | Effect on d-Tubocurarine Affinity |

| γTyr-117 | γ-Subunit | Significantly involved in interaction with the 2-N and 13'-positions of dTC. nih.gov |

| δAsp-180Lys | δ-Subunit | This mutation is known to decrease the binding of both acetylcholine and d-tubocurarine. researchgate.net |

These mutagenesis studies provide a detailed map of the ligand-binding domain, highlighting the specific residues that are crucial for the binding of curariform antagonists. researchgate.net

Synthesis and Evaluation of this compound Analogs for SAR Elucidation

The systematic synthesis and biological evaluation of analogs of this compound have been fundamental to understanding its structure-activity relationships (SAR). By modifying specific functional groups on the parent molecule, researchers can probe the importance of those groups for receptor binding and antagonist activity.

The core structure of d-tubocurarine, from which dimethyltubocurarinium is derived, features two isoquinoline (B145761) rings and two nitrogen atoms, one tertiary and one quaternary. Analogs have been synthesized to explore the roles of these key features. For instance, modifying the methylation state of the nitrogen and hydroxyl groups has profound effects on activity. O,O,N-trimethyl-dTC (metocurine), where both hydroxyl groups and the tertiary nitrogen are methylated, contains two quaternary nitrogens. nih.gov This modification alters its binding characteristics. researchgate.netnih.gov

Studies comparing d-tubocurarine and metocurine have revealed that these closely related antagonists bind in different orientations within the nAChR binding site. researchgate.net This difference in orientation can lead to varying affinities for the two non-identical binding sites on the muscle receptor. researchgate.net

The evaluation of a range of analogs has established several key SAR principles for this class of compounds:

Quaternary Nitrogens: The presence of at least one quaternary nitrogen is essential for high-affinity binding to the nicotinic receptor. The distance between the two nitrogen atoms is also a critical determinant of neuromuscular blocking activity.

Methylation: Methylation of the hydroxyl groups and the tertiary nitrogen (as in metocurine) alters the compound's selectivity and orientation in the binding site. researchgate.netnih.gov

Stereochemistry: The specific stereochemistry of the molecule is crucial for its activity.

The table below presents some key analogs of d-tubocurarine and highlights the structural modifications and their general impact on activity.

| Analog | Structural Modification from d-Tubocurarine | Key SAR Finding |

| Metocurine (O,O,N-trimethyl-dTC) | Methylation of both hydroxyl groups and the tertiary nitrogen, resulting in two quaternary nitrogens. nih.gov | Lacks a tertiary nitrogen, which alters its binding orientation and interaction with other receptors. nih.gov |

| d-Tubocurine | Contains two tertiary nitrogens instead of one tertiary and one quaternary. nih.gov | Demonstrates that the degree of nitrogen quaternization is critical for antagonist profile. nih.gov |

| N-Methyl-dTC | Contains two quaternary nitrogens. nih.gov | Lacks a tertiary nitrogen, affecting its pharmacological profile. nih.gov |

These analog studies, dating back to the initial exploration of curare derivatives, have been instrumental in the development of a wide range of neuromuscular blocking agents used in clinical practice. nih.govsemanticscholar.org

Computational Modeling and Docking Simulations for Ligand-Receptor Interactions

Computational modeling and docking simulations have become powerful adjuncts to experimental techniques for visualizing and analyzing the interactions between this compound and the nAChR at an atomic level. These methods use the three-dimensional structures of the ligand and a model of the receptor's binding site to predict the most likely binding pose and to calculate the binding energy.

Homology modeling is often employed to create a structural model of the nAChR binding domain, frequently using the crystal structure of the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis as a template, due to its high sequence and structural similarity to the extracellular domain of the nAChR.

Molecular docking simulations of d-tubocurarine within the binding pocket of AChBP have provided a plausible structural basis for its binding. nih.govresearchgate.net These models are consistent with experimental data from both photoaffinity labeling and site-directed mutagenesis studies. nih.govresearchgate.net For example, modeling places the tertiary nitrogen (2-N) of dTC in close proximity to the residue homologous to γTyr-117, corroborating the mutagenesis data that identified an interaction between these two moieties. nih.gov

Docking simulations can also help to rationalize the different binding orientations observed for various analogs. By comparing the docked poses of d-tubocurarine and metocurine, researchers can gain insight into how subtle chemical modifications translate into different interactions with binding site residues.

Key insights gained from computational studies include:

Identification of Interacting Residues: Simulations pinpoint specific amino acids, particularly aromatic ones (Tyrosine, Tryptophan), that form cation-π and hydrogen bonding interactions with the ligand. mdpi.com

Prediction of Binding Orientation: Docking studies can predict how the bulky, rigid structure of dimethyltubocurarinium and its analogs orients itself within the confines of the receptor's binding pocket. nih.gov

Elucidation of SAR: By modeling a series of analogs, computational methods can help explain their observed structure-activity relationships in a structural context.

These computational approaches, when used in conjunction with experimental data, provide a comprehensive picture of the molecular recognition events that underlie the antagonistic action of this compound at the nicotinic acetylcholine receptor.

Advanced Preclinical Pharmacological Investigations of Dimethyltubocurarinium Chloride

In Vitro Assays of Neuromuscular and Ganglionic Blockade

In vitro studies using isolated tissue preparations have been fundamental in elucidating the pharmacological profile of dimethyltubocurarinium chloride at the neuromuscular junction and autonomic ganglia.

Comparative Potency Ratios in Isolated Tissue Preparations

This compound (metocurine) is a derivative of tubocurarine (B1210278), created by methylating both hydroxy groups of the parent compound. oup.com This structural modification results in increased potency. Preclinical studies have consistently demonstrated that metocurine (B613844) is significantly more potent than d-tubocurarine. oup.comnih.gov In various experimental models, metocurine has been reported to be approximately 1.8 to 3 times more potent than d-tubocurarine as a neuromuscular blocking agent. oup.comnih.gov This enhanced potency is attributed to the presence of four methoxy (B1213986) groups in metocurine compared to two in d-tubocurarine. oup.com

Table 1: Comparative Potency of Metocurine

| Compound | Comparative Potency vs. d-tubocurarine |

|---|---|

| Metocurine (this compound) | 1.8 - 3 times greater |

Studies on Different Species' Neuromuscular Junctions (e.g., frog, guinea pig)

The effects of this compound have been evaluated across different species to understand its activity at the neuromuscular junction.

Frog: In studies using the isolated frog rectus abdominis muscle preparation, d-tubocurarine, the parent compound of metocurine, has been shown to inhibit acetylcholine-induced muscle twitch tension. researchgate.net For instance, a 10µg concentration of d-tubocurarine produced a 44% inhibition of the muscle twitch response. researchgate.net This type of preparation is a classic model for studying the postsynaptic blocking action of neuromuscular agents. researchgate.netcolumbia.edu

Guinea Pig: In isolated, spontaneously beating guinea pig atria, the effects of metocurine on the cardiac vagus nerve have been investigated. drugbank.com Unlike tubocurarine, which showed ganglionic blocking activity, metocurine's antivagal action was concluded to be exerted primarily on the postganglionic nerve terminal, which is a likely explanation for the tachycardia observed clinically with related drugs like pancuronium (B99182) and gallamine. drugbank.com

Evaluation of Receptor Subtype Selectivity in Functional Assays

This compound acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate. nih.govmedscape.com However, its activity is not entirely specific to the neuromuscular junction, as it also exhibits some ganglionic blocking activity. nih.govdrugbank.com

Functional assays have been employed to determine its selectivity for different receptor subtypes:

Neuromuscular vs. Ganglionic Receptors: While its primary action is at the neuromuscular junction, metocurine possesses some affinity for ganglionic nicotinic receptors, leading to a degree of ganglionic blockade. nih.govdrugbank.com However, this effect is generally less pronounced than its neuromuscular blocking action. nih.gov Tubocurarine, its parent compound, has substantial ganglion blocking activity at neuromuscular blocking doses, likely due to its molecular flexibility. nih.gov

Muscarinic Receptors: Studies on isolated guinea pig atria have examined the ability of metocurine to block muscarinic receptors. drugbank.com It has been shown to have an antagonist effect on M2 muscarinic receptors. drugbank.com

Nicotinic Receptor Binding Sites: The muscle-type nAChR has two distinct acetylcholine binding sites, located at the α-δ and α-ε subunit interfaces in the adult receptor. Research on adult mouse receptors has shown that metocurine, along with (+)-tubocurarine, exhibits selectivity for these nonidentical sites. nih.gov Metocurine has been found to compete with other antagonists like (+)-tubocurarine and cisatracurium (B1209417) in a manner that suggests complex interactions at these two sites. nih.gov

Table 2: Antagonist Binding Constants for Nicotinic Acetylcholine Receptor Sites (Adult Mouse)

| Antagonist | Lαε/Lαδ Ratio (Site Selectivity) |

|---|---|

| Cisatracurium | 0.22 |

| Pancuronium | 20 |

| Vecuronium | 21 |

| Rocuronium | 1.5 |

Data from a study fitting a two-site, two-antagonist model to determine antagonist binding constants for each site, L(alphaepsilon) and L(alphadelta). A ratio different from 1 indicates binding selectivity. nih.gov

Preclinical Studies on Drug Interactions and Antagonism

The interaction of this compound with other drugs, particularly cholinesterase inhibitors and other neuromuscular blockers, has been a key area of preclinical investigation.

Interaction with Cholinesterase Inhibitors in Experimental Models

The neuromuscular blockade induced by this compound, as a competitive antagonist, can be reversed by acetylcholinesterase inhibitors. nih.govmedscape.com These drugs, such as neostigmine (B1678181), edrophonium, and pyridostigmine, work by increasing the concentration of acetylcholine at the neuromuscular junction, which then successfully competes with the blocking agent to restore neuromuscular transmission. nih.govmedscape.comdrugbank.com

Experimental models have confirmed this interaction:

In the rat diaphragm-phrenic nerve preparation, neostigmine has been shown to effectively antagonize the depression of twitch tension induced by nondepolarizing blockers like d-tubocurarine and pancuronium. nih.gov

Studies on the isolated frog rectus abdominis muscle demonstrated that neostigmine could reverse the neuromuscular blockade produced by d-tubocurarine, restoring the normal muscle twitch response. researchgate.net

In the rat isolated hemidiaphragm, neostigmine was shown to effectively reverse tubocurarine-induced neuromuscular blockade. nih.gov

Synergistic and Antagonistic Effects with Other Neuromuscular Blocking Agents

Preclinical and clinical studies have demonstrated a significant synergistic interaction when this compound is combined with other nondepolarizing neuromuscular blocking agents, particularly the aminosteroid (B1218566) pancuronium. medscape.comdrugs.comnih.gov

Potentiation of Blockade: The combination of metocurine and pancuronium produces a neuromuscular blockade that is significantly more potent than the additive effects of each drug administered alone. nih.govdrugs.comnih.gov This potentiation allows for effective muscle relaxation to be achieved with smaller doses of each agent. nih.gov

Hemodynamic and Recovery Advantages: A study comparing the pancuronium-metocurine combination with pancuronium alone found that the combination group experienced less of an increase in heart rate at higher doses. nih.gov Furthermore, the time to 25% recovery of twitch height was significantly shorter for the combination group, indicating a more rapid recovery of neuromuscular function compared to an equivalent dose of pancuronium alone. nih.gov

Table 3: Comparison of Pancuronium-Metocurine Combination vs. Pancuronium Alone

| Parameter | Pancuronium-Metocurine Combination | Pancuronium Alone |

|---|---|---|

| Neuromuscular Blockade | Synergistic potentiation | Standard effect |

| Heart Rate Change (at 2x ED95) | Less significant increase | Significant increase |

| Recovery Time (25% twitch height) | Significantly shorter | Longer |

Based on a comparative study in patients during N2O-narcotic-thiopental anesthesia. nih.gov

Influence of Concurrent Pharmacological Agents on Neuromuscular Blockade Profile

The neuromuscular blockade profile of this compound, a non-depolarizing neuromuscular blocking agent, can be significantly influenced by the concurrent administration of other pharmacological agents. These interactions are of considerable interest in preclinical research to understand the compound's behavior in a polypharmacy context, which is common in clinical anesthesia.

Inhaled anesthetics are a major class of drugs known to potentiate the effects of non-depolarizing neuromuscular blockers. pediatriconcall.com Studies have shown that agents like halothane (B1672932) can enhance the neuromuscular blockade induced by this compound. This potentiation is generally dose-dependent and is thought to result from the anesthetic's effects on the neuromuscular junction, including actions on the post-synaptic nicotinic acetylcholine receptors and muscle contractility. pediatriconcall.comnih.gov For instance, the hemodynamic effects of dimethyltubocurarine (B1263204) have been studied specifically in the presence of nitrous oxide-halothane anesthesia.

The interaction is not limited to inhaled anesthetics. Other drugs can also modify the neuromuscular blockade. For example, lithium chloride has been shown to potentiate the neuromuscular blockade induced by the related compound d-tubocurarine in cats. This effect was associated with a significant decrease in plasma sodium and calcium ions. While this data is for d-tubocurarine, it suggests that electrolyte-altering drugs could similarly influence the action of this compound.

Furthermore, the concurrent use of other neuromuscular blocking agents can lead to complex interactions. The administration of succinylcholine (B1214915), a depolarizing agent, after a non-depolarizing blocker like this compound can result in a prolonged onset of action for succinylcholine. Conversely, administering a non-depolarizing agent after succinylcholine can lead to an enhanced and prolonged block.

The table below summarizes the influence of various pharmacological agents on the neuromuscular blockade profile of non-depolarizing neuromuscular blockers, with specific relevance to this compound where data is available.

Table 1: Influence of Concurrent Pharmacological Agents on Neuromuscular Blockade

| Interacting Agent Class | Specific Agent(s) | Observed Effect on Non-Depolarizing Neuromuscular Blockade |

|---|---|---|

| Inhaled Anesthetics | Halothane, Isoflurane, Sevoflurane | Potentiation of blockade, reduced dose requirement for the neuromuscular blocker. pediatriconcall.com |

| Antibiotics | Aminoglycosides, Polymyxins | Potentiation of blockade. |

| Electrolytes | Lithium Chloride | Potentiation of d-tubocurarine blockade in cats. |

| Other Neuromuscular Blockers | Succinylcholine | Complex interactions affecting onset and duration of blockade. |

Pharmacodynamics in Animal Models

Preclinical studies in various animal models have been crucial in defining the time course of action of this compound. These studies typically measure the onset of action, the time to maximum block, and the duration of action.

In anesthetized cats and rhesus monkeys, this compound has been shown to have a prolonged duration of action. Following the administration of a dose sufficient to cause full neuromuscular paralysis, the recovery is slow, with more than 60 minutes required for the return of neuromuscular function. glowm.com The drug was observed to be even more persistent in rhesus monkeys compared to cats. glowm.com

A study in anesthetized humans receiving nitrous oxide anesthesia demonstrated that after a dose of 0.3 mg/kg of dimethyl tubocurarine, more than 3 hours were required to achieve 50% recovery from full neuromuscular paralysis. cheo.on.ca While this is a clinical study, it provides context for the prolonged action observed in preclinical models.

The table below provides a summary of the temporal characteristics of this compound in different preclinical models.

Table 2: Temporal Characteristics of this compound-Induced Neuromuscular Blockade in Animal Models

| Animal Model | Parameter | Observation | Citation |

|---|---|---|---|

| Cat | Duration of Action | Prolonged, with over 60 minutes required for recovery from full block. | glowm.com |

| Rhesus Monkey | Duration of Action | More persistent than in cats, exceeding 60 minutes for recovery. | glowm.com |

The potency of this compound has been quantified through dose-response studies in various animal models. These studies determine the effective dose required to produce a specific level of neuromuscular blockade, often expressed as the ED50 (the dose causing 50% block) or ED95 (the dose causing 95% block).

In anesthetized cats, the dose of this compound sufficient for full neuromuscular paralysis was found to be 0.0625 mg/kg. glowm.comnih.gov In rhesus monkeys, a higher dose of 0.125 mg/kg was required to achieve the same effect. glowm.comnih.gov These findings highlight the species-specific differences in sensitivity to the compound.

The following table presents the dose-response data for this compound in defined animal systems.

Table 3: Dose-Response Relationships for this compound in Animal Models

| Animal Model | Parameter | Dose | Citation |

|---|---|---|---|

| Cat | Full Neuromuscular Paralysis | 0.0625 mg/kg | glowm.comnih.gov |

| Rhesus Monkey | Full Neuromuscular Paralysis | 0.125 mg/kg | glowm.comnih.gov |

The neuromuscular blockade induced by this compound, being a non-depolarizing agent, can be reversed by acetylcholinesterase inhibitors. These antagonists, such as neostigmine and edrophonium, increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound at the nicotinic receptors, thereby restoring neuromuscular transmission.

Preclinical studies have demonstrated the efficacy of these antagonists. At a certain degree of recovery from dimethyl tubocurarine-induced paralysis in anesthetized man, neostigmine was shown to be an effective antagonist. cheo.on.ca While specific preclinical studies on the reversal of this compound are not extensively detailed in the provided search results, the principles of antagonism by cholinesterase inhibitors are well-established for the entire class of non-depolarizing blockers.

Edrophonium is another cholinesterase inhibitor used to reverse non-depolarizing neuromuscular blockade. hres.ca It is known for its rapid onset of action. The choice of antagonist and its efficacy can depend on the depth of the neuromuscular blockade.

The table below summarizes the actions of specific antagonists in the reversal of non-depolarizing neuromuscular blockade.

Table 4: Reversibility of Non-Depolarizing Neuromuscular Blockade by Specific Antagonists

| Antagonist | Mechanism of Action | Preclinical Evidence |

|---|---|---|

| Neostigmine | Reversible inhibition of acetylcholinesterase, increasing acetylcholine concentration at the neuromuscular junction. | Effective in reversing neuromuscular blockade induced by non-depolarizing agents. cheo.on.ca |

| Edrophonium | Reversible inhibition of acetylcholinesterase with a rapid onset of action. | Effective in reversing neuromuscular blockade induced by non-depolarizing agents. hres.ca |

Synthetic Methodologies and Chemical Synthesis Research

Synthetic Pathways for Dimethyltubocurarinium Chloride

This compound, also known as metocurine (B613844) chloride, is a semi-synthetic derivative of (+)-tubocurarine. nih.govebi.ac.uk The parent compound, tubocurarine (B1210278), is a naturally occurring mono-quaternary alkaloid extracted from the bark of the South American vine Chondrodendron tomentosum. researchgate.netwikipedia.organeskey.com The synthesis of this compound historically involves the methylation of the two phenolic hydroxyl groups of the natural (+)-tubocurarine.

The complex bis-benzyltetrahydroisoquinoline structure of tubocurarine has made its total synthesis a significant chemical challenge. Early landmark synthesis of the core structure was reported by Tolkachev, Voronin, and Preobrazhenskii. gla.ac.uk Modern synthetic chemistry has continued to refine these pathways, focusing on efficiency and stereochemical control.

Recent advancements have introduced modular approaches to the synthesis of the (±)-tubocurine and (±)-curine backbone. acs.org These strategies often involve:

Building Block Synthesis: The independent synthesis of the two different substituted tetrahydroisoquinoline "halves" of the molecule. This can be achieved through multi-step sequences starting from simpler aromatic precursors like p-hydroxybenzaldehyde. acs.org Key reactions include the Pictet-Spengler or Bischler-Napieralski reactions to construct the isoquinoline (B145761) core.

Coupling Strategy: The crucial step is the formation of the diaryl ether linkage that connects the two isoquinoline units. The Ullmann condensation is a classic method used for this purpose, creating the bond between a phenolic hydroxyl group on one unit and an aryl halide on the other.

Final Modifications: Once the core bis-benzyltetrahydroisoquinoline skeleton is assembled, final steps involve N-methylation to install the quaternary ammonium (B1175870) groups. For dimethyltubocurarinium, this involves methylation of both the tertiary amine and one of the quaternary amines present in the precursor, in addition to the O-methylation of the hydroxyl groups. gla.ac.uk

One experimental route involved the N-dealkylation of (+)-O,O-dimethyltubocurarine iodide using ethanolamine (B43304) to yield the tertiary base, which could then be re-methylated, demonstrating the feasibility of modifying the quaternization state without racemization. gla.ac.uk

The development of neuromuscular blocking agents has heavily relied on derivatization to probe structure-activity relationships (SAR). The tubocurarine molecule has served as a foundational template for these studies. By systematically modifying its functional groups, researchers have been able to determine the key structural features required for potent neuromuscular blockade.

Key findings from SAR studies include:

Quaternary Nitrogens: The presence of two quaternary ammonium groups, separated by a specific distance, was identified as crucial for high potency. Dimethyltubocurarinium (metocurine), which has two quaternary nitrogens, was developed from tubocurarine, which has one quaternary and one tertiary nitrogen. nih.gov

Inter-onium Distance: The rigid bis-benzylisoquinoline scaffold of tubocurarine and its derivatives provides a relatively fixed distance between the nitrogen atoms. This distance was found to be optimal for binding to the two alpha subunits of the nicotinic acetylcholine (B1216132) receptor.

Stereochemistry: The potency of these agents is highly dependent on their three-dimensional structure. For instance, (+)-tubocurarine is significantly more potent than its l-isomer. oup.com

Functional Group Modification: Analogs of tubocurarine have been used as "molecular rulers" to map the ligand-binding site of the acetylcholine receptor. researchgate.netresearchgate.net By combining ligand modification with site-directed mutagenesis of the receptor, researchers have identified specific interactions between functional groups on the drug and amino acid residues in the receptor's binding pocket. researchgate.netresearchgate.net For example, studies comparing d-tubocurarine and metocurine revealed that these structurally similar compounds bind in different orientations within the same binding pocket, highlighting distinct interactions with surrounding residues. researchgate.net

Analytical Techniques for Compound Characterization in Research

The synthesis and purification of complex molecules like this compound require robust analytical methods to confirm their identity, structure, and purity.

Spectroscopic techniques are indispensable for the unambiguous characterization of tubocurarine derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental formula of the compound. Tandem mass spectrometry (LC-MS/MS) provides fragmentation patterns that help to piece together the structure of the molecule and its degradation products, offering definitive structural evidence. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the chemical environment of each hydrogen and carbon atom in the molecule. For a complex structure like dimethyltubocurarinium, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These advanced methods reveal the connectivity between atoms, allowing for the complete assignment of the intricate three-dimensional structure and confirmation of the positions of the methyl groups that distinguish it from its parent compound, tubocurarine. researchgate.net

Chromatography is the cornerstone of both the purification and purity analysis of research-grade this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and any synthetic intermediates. By using a validated method, it can accurately quantify the compound and detect trace impurities. researchgate.netekb.eg

Preparative HPLC: For obtaining highly pure material for research purposes, preparative HPLC is employed. This technique allows for the isolation of the desired compound from side products or degradation products formed during synthesis or storage. researchgate.net

Flash Column Chromatography: During the synthetic process, flash column chromatography on silica (B1680970) gel is a standard technique for purifying intermediates in larger quantities. acs.org

| Technique | Abbreviation | Primary Application in Research |

|---|---|---|

| Mass Spectrometry | MS | Molecular weight determination and formula confirmation. |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation through fragmentation analysis. |

| Nuclear Magnetic Resonance | NMR | Detailed 3D structural determination and confirmation. |

| High-Performance Liquid Chromatography | HPLC | Purity assessment and quantification. |

| Preparative HPLC | Prep-HPLC | Purification of high-purity research-grade samples. |

Development of Novel Neuromuscular Blocking Agents Based on Tubocurarine Scaffold

The introduction of tubocurarine into clinical practice in 1942 revolutionized anesthesia and surgery. aneskey.comnih.gov However, its side effects and reliance on a natural source spurred the search for safer, fully synthetic alternatives. The tubocurarine molecule served as the conceptual blueprint for the first generation of these new agents. The core principle derived from its structure was that of a bulky, rigid molecule containing two quaternary ammonium centers separated by an optimal distance.

This led to the development of two major classes of non-depolarizing neuromuscular blocking agents:

Benzylisoquinolinium Compounds: These compounds retain the core benzylisoquinolinium structure found in tubocurarine.

Atracurium (B1203153) besylate: Introduced in 1982, atracurium was a significant advance. nih.gov It was designed to undergo spontaneous, non-enzymatic degradation in the body at physiological pH and temperature through a process called Hofmann elimination. nih.gov This built-in self-destruct mechanism made its duration of action independent of liver or kidney function, a major advantage in patients with organ failure. nih.gov

Cisatracurium (B1209417) besylate: This is one of the ten stereoisomers of atracurium. oup.com It was developed to have similar pharmacological properties to atracurium but with a greatly reduced tendency to cause histamine (B1213489) release. ekb.eg

Aminosteroidal Compounds: This class represents a departure from the benzylisoquinolinium scaffold but maintains the principle of two cationic centers separated by a rigid spacer.

Pancuronium (B99182) bromide: Introduced in 1968, pancuronium was the first steroidal neuromuscular blocker used clinically. nih.gov Its rigid steroid nucleus served as the spacer between the two quaternary ammonium groups.

Vecuronium bromide and Rocuronium bromide: These are analogues of pancuronium developed to have fewer cardiovascular side effects and a different duration of action. Research by Bowman and colleagues established an inverse relationship between potency and onset speed for aminosteroids, leading to the development of the less potent but much faster-acting rocuronium, which could be used for rapid sequence intubation, similar to suxamethonium. ekb.egnih.gov

The evolution from tubocurarine to modern synthetic agents represents a paradigm of rational drug design, where an understanding of the structure-activity relationship of a natural lead compound enabled the creation of successors with significantly improved safety and pharmacological profiles. nih.gov

| Compound | Class | Year of Introduction | Key Advancement Over Tubocurarine |

|---|---|---|---|

| (+)-Tubocurarine | Natural Benzylisoquinolinium | 1942 nih.gov | Prototype; established the principle of non-depolarizing block. |

| Gallamine | Synthetic (Non-steroidal) | 1947 ekb.eg | First synthetic agent, but had significant side effects. |

| Pancuronium | Aminosteroid (B1218566) | 1968 nih.gov | First steroidal agent; different scaffold with fewer histamine-related effects. |

| Atracurium | Synthetic Benzylisoquinolinium | 1982 nih.gov | Organ-independent elimination via Hofmann degradation. nih.gov |

| Vecuronium | Aminosteroid | 1982 nih.gov | Pancuronium analog with increased cardiovascular stability. |

| Rocuronium | Aminosteroid | 1994 nih.gov | Rapid onset of action, suitable for intubation. nih.gov |

| Cisatracurium | Synthetic Benzylisoquinolinium | 1996 nih.gov | Isomer of atracurium with reduced histamine release. ekb.eg |

Design Principles for Next-Generation Agents

The development of new neuromuscular blocking agents is guided by the pursuit of an ideal pharmacological profile characterized by a rapid onset of action, a predictable and controllable duration of effect, and a lack of significant side effects. Research into next-generation agents has highlighted several key design principles aimed at optimizing the therapeutic index and minimizing adverse reactions commonly associated with older compounds like tubocurarine.

A primary objective is to reduce the propensity for histamine release, a known side effect of benzylisoquinolinium compounds, which can lead to hypotension and bronchospasm. nih.gov Furthermore, minimizing cardiovascular effects, such as tachycardia or ganglion blockade, is a critical consideration in the design of safer neuromuscular blockers. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in guiding the synthetic modification of existing molecules. A crucial structural feature for potent neuromuscular blocking activity is the presence of two quaternary ammonium groups, or a "bisquaternary" structure, separated by a specific distance (approximately 1.0 to 1.4 nanometers). This configuration provides selectivity for the nicotinic acetylcholine receptors at the neuromuscular junction over other receptors, such as muscarinic receptors in the heart. While tubocurarine itself is a monoquaternary amine, it functions like a bisquaternary compound. However, its molecular flexibility can lead to interactions with ganglionic receptors, contributing to side effects. researchgate.net

The design of modern neuromuscular blockers, therefore, often involves creating more rigid molecular structures to ensure a precise fit at the target receptor and reduce off-target interactions. Additionally, incorporating metabolic pathways that are independent of organ function, such as Hofmann elimination (a spontaneous degradation at physiological pH and temperature), is a key strategy for achieving a predictable and shorter duration of action. nih.gov The development of reversal agents that can rapidly and effectively inactivate the blocking agent is another important area of research, aiming to provide greater control over neuromuscular blockade. semanticscholar.org

Preclinical Evaluation of Synthetic Congeners

The preclinical evaluation of synthetic congeners of this compound and related tubocurarine derivatives is essential for identifying candidates with improved pharmacological profiles. These studies are typically conducted in animal models to assess neuromuscular blocking potency, duration of action, and potential side effects before any consideration for human trials.

A semisynthetic method for the preparation of (+)-tubocurarine chloride, which is chemically equivalent to this compound, has been described. This process involves the monoquaternization of (+)-tubocurine. The procedure entails treating (+)-tubocurine with a half-molar equivalent of hydrochloric acid, followed by quaternization with methyl iodide. The resulting product is then neutralized and subjected to an iodide-chloride ion-exchange process, with final purification achieved through column chromatography and crystallization. drugbank.com

Preclinical research has explored the structure-activity relationships of various tubocurarine analogues. For instance, studies have investigated how modifications to the nitrogen atoms within the molecular structure affect activity at different receptors. One such study revealed that d-Tubocurarine and d-tubocurine act as antagonists at dopamine (B1211576) receptors. In contrast, N-methyl-d-TC and O,O,N-trimethyl-d-TC (metocurine), which both possess two quaternary nitrogens, did not exhibit this dopaminergic antagonist activity. This suggests that the presence of a tertiary nitrogen in the tubocurarine structure is a key determinant for this specific off-target effect. nih.gov

The following table summarizes the findings from a preclinical study on tubocurarine analogues and their interaction with dopamine receptors:

| Compound | Nitrogen Structure | Dopaminergic Antagonist Activity |

| d-Tubocurarine (dTC) | One tertiary, one quaternary | Yes |

| d-Tubocurine | Two tertiary | Yes |

| N-methyl-dTC | Two quaternary | No |

| O,O,N-trimethyl-dTC (metocurine) | Two quaternary | No |

Data sourced from a study on the structure-activity relationship of d-tubocurarine analogues. nih.gov

These preclinical findings are crucial in guiding the selection and further development of synthetic congeners with enhanced specificity for the neuromuscular junction and a reduced potential for undesirable side effects. The ultimate goal is to produce neuromuscular blocking agents that offer a superior safety and efficacy profile compared to their predecessors.

Future Directions and Emerging Research Avenues

Exploration of Non-Canonical Nicotinic Acetylcholine (B1216132) Receptor Interactions

While the primary action of dimethyltubocurarinium chloride is blocking acetylcholine at the motor endplate, emerging research suggests its interactions may be more complex than previously thought. Future studies are focusing on non-canonical interactions, moving beyond the simple competitive antagonist model.

Research has indicated that d-tubocurarine, a closely related compound, interacts not only with the acetylcholine receptor binding sites but also with its ionic channel sites in both closed and open states. nih.gov This dual interaction suggests a more intricate mechanism of action. Furthermore, studies have shown differential effects based on the receptor subtype. For instance, d-tubocurarine acts as a competitive antagonist at adult-type muscle nicotinic receptors but as a weak partial agonist at fetal-type receptors. nih.gov This partial agonism could explain why it is less effective at blocking fetal-type receptors. nih.gov

The lack of absolute specificity for the neuromuscular junction nAChR is another area of interest. nih.gov Like other neuromuscular blocking agents, dimethyltubocurarinium can interact with nicotinic receptors in autonomic ganglia and muscarinic receptors in the heart, which can lead to cardiovascular side effects. nih.gov A deeper exploration of these off-target interactions is crucial for understanding the complete pharmacological profile and for the development of more selective neuromuscular blockers.

Table 1: Investigated Interactions of d-Tubocurarine with Nicotinic Acetylcholine Receptors

| Receptor/Site Investigated | Interaction Type | Observed Effect | Reference |

| Nicotinic Acetylcholine Receptor Ionic Channel | Inhibition | Inhibited binding of [3H]perhydrohistrionicotoxin to ionic channel sites. | nih.gov |

| Adult-type Muscle Nicotinic Receptors | Antagonism | Competitively blocked activation by acetylcholine. | nih.gov |

| Fetal-type Muscle Nicotinic Receptors | Partial Agonism | Acted as a weak partial agonist. | nih.gov |

| Autonomic Ganglia & Cardiac Muscarinic Receptors | Non-specific Binding | Potential for interaction leading to cardiovascular effects. | nih.gov |

Application in Advanced In Vitro Neuromuscular Junction Models

The development of sophisticated in vitro models of the neuromuscular junction (NMJ) offers a powerful platform for detailed pharmacological studies. nih.govnih.gov These models, which range from 2D co-cultures to complex 3D tissue-engineered constructs and organoids, increasingly utilize human stem cell-derived motor neurons and muscle fibers to better replicate human physiology. nih.govmdpi.comresearchgate.net

This compound and similar antagonists are valuable tools in the validation and functional assessment of these bioengineered NMJs. mmu.ac.uk By demonstrating that the observed muscle contractions are indeed neuron-driven and can be specifically blocked at the NMJ, researchers can confirm the formation of functional synaptic connections. mmu.ac.uk For example, in one study, the application of tubocurarine (B1210278) was used to verify that muscle contractions in a human co-culture model were driven by motor neurons. mmu.ac.uk

Future applications in these models include:

High-throughput screening: Assessing the efficacy and specificity of novel neuromuscular blocking agents. nih.gov

Disease modeling: Studying the effects of the compound on NMJs in models of neuromuscular diseases like amyotrophic lateral sclerosis (ALS) or myasthenia gravis. mdpi.com

Mechanistic studies: Elucidating the precise molecular interactions and downstream effects of dimethyltubocurarinium at a subcellular level within a controlled human-relevant system. nih.gov

Integration of Omics Technologies in Understanding Pharmacological Responses

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a significant frontier in pharmacology. mdpi.com While specific multi-omics studies on this compound are still emerging, this approach holds immense potential for dissecting its pharmacological responses with unprecedented detail.

By integrating these different data layers, researchers can move from a single-target view to a systems-level understanding of how the compound affects cellular and organismal functions. mdpi.com

Potential Applications of Omics in Dimethyltubocurarinium Research:

| Omics Field | Potential Research Focus | Expected Insights |

| Proteomics | Identify the full spectrum of proteins that interact with the compound in target tissues. | Discovery of novel binding partners and off-target effects. mdpi.com |

| Transcriptomics | Analyze changes in gene expression in muscle and neuronal cells following exposure. | Understanding the downstream cellular pathways affected by receptor blockade. |

| Metabolomics | Profile the changes in small-molecule metabolites after administration. | Revealing metabolic shifts and downstream functional consequences of neuromuscular blockade. mdpi.com |

| Single-cell multi-omics | Analyze genomic, transcriptomic, and proteomic information from individual cells within the NMJ. | Uncovering cell-type-specific responses and heterogeneity in drug action. mdpi.com |

This integrated approach can help to identify new biomarkers of drug response and uncover the complex molecular networks that underlie both the therapeutic effects and potential side effects of this compound.

Development of Computational Models for Predictive Pharmacology